N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

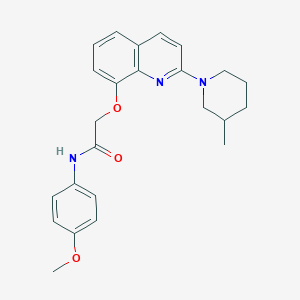

N-(4-Methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a 3-methylpiperidin-1-yl group at position 2 and an acetamide-linked 4-methoxyphenyl moiety at position 6.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-17-5-4-14-27(15-17)22-13-8-18-6-3-7-21(24(18)26-22)30-16-23(28)25-19-9-11-20(29-2)12-10-19/h3,6-13,17H,4-5,14-16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGVVJVAGNZHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that exhibits significant biological activities, particularly in the context of anti-inflammatory and potential anticancer properties. The compound belongs to the quinoline family, which is well-known for its diverse pharmacological effects. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxyphenyl group and a quinoline moiety linked through an ether bond, which contributes to its biological activity.

Research indicates that this compound operates through several mechanisms:

- Anti-inflammatory Activity : The compound has been shown to reduce inflammatory responses in fibroblast-like synoviocytes (FLS), which are crucial in conditions like rheumatoid arthritis (RA). It inhibits the receptor activity-modifying protein 1 (RAMP1), thereby modulating the Gαs/Gαi-cAMP signaling pathway .

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although specific pathways remain to be fully elucidated. The presence of the quinoline structure is often associated with anticancer properties due to its ability to interact with various cellular targets .

Research Findings

Recent studies have provided insights into the biological activities of this compound:

Case Study: Anti-inflammatory Effects

A study conducted on K/BxN serum transfer arthritis mice demonstrated that treatment with the compound led to significant reductions in joint inflammation and damage. Histological analyses revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced inflammatory response in FLS | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Mechanism | Inhibition of RAMP1, modulation of Gαs/Gαi |

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-quinoline sulfonamide | Quinoline core with sulfonamide group | Anti-inflammatory effects |

| Chloroquine | Basic quinoline structure | Antimalarial, cytotoxic effects |

| Quinacrine | Quinoline derivative | Antimalarial, potential anticancer |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinoline/Quinazoline Cores

The target compound shares structural homology with quinoline- and quinazoline-based acetamides. Key comparisons include:

Key Observations:

- Core Heterocycle: Quinazoline-based analogs (e.g., Compound 38) exhibit anticancer activity, but the target compound’s quinoline core may offer distinct pharmacokinetic properties due to increased lipophilicity .

- Substituent Effects: The 3-methylpiperidin-1-yl group in the target compound introduces steric and electronic differences compared to 4-benzylpiperidin-1-yl () or morpholine (Compound 40, ). Smaller substituents like pyrrolidin-1-yl (Compound 38) or piperidin-1-yl () may enhance metabolic stability .

- Acetamide Modifications: The 4-methoxyphenyl group in the target compound is common in active analogs (e.g., Compounds 38–40), suggesting its role in target binding. Replacing methoxy with trifluoromethoxy () or ethyl () alters electronic properties and hydrophobicity .

Thiazole and Benzothiazole Derivatives

While the target compound lacks a thiazole ring, comparisons with thiazole-acetamide hybrids () and benzothiazole derivatives () reveal insights:

Key Observations:

- Thiazole derivatives (e.g., Compound 13) prioritize polar interactions via the piperazine group, whereas the target compound’s piperidine group may enhance membrane permeability .

- Benzothiazole analogs () with chloro or methoxy groups (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) highlight the versatility of acetamide-linked aromatic systems in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.